molecular formula C11H13NO2 B13357192 (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine

(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine

Cat. No.: B13357192
M. Wt: 191.23 g/mol
InChI Key: GSPFKVFDDIWQHT-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine (CAS# 1808069-42-2) is a chiral cyclopropane amine derivative of significant interest in medicinal chemistry and drug discovery. Its core structure, which incorporates a 2,3-dihydro-1,4-benzodioxin moiety, is a key pharmacophore in compounds investigated for cardiovascular therapeutics. Research indicates that structurally related molecules containing the cyclopropanol group exhibit dual biological activity: they prevent pathological Ca2+ leak through the Ryanodine Receptor 2 (RyR2) and enhance cardiac sarco-endoplasmic reticulum Ca2+ load by activating SERCA2a, making them promising leads for treating heart failure . Furthermore, analogous cyclopropanamine compounds have been identified in comprehensive studies as potential agents for oncology research, showing robust binding interactions with core targets like PIK3R1 and PIK3CA, which are implicated in breast cancer pathways . This compound is strictly intended for research applications in these and other life science fields. Researchers can utilize this chemical for exploring new mechanisms in cardiac function, calcium signaling, and oncological pathways. The product is supplied with high-quality standards for non-medical, in-vitro research purposes exclusively. It is not designed for diagnostic or therapeutic applications in humans or animals. CAS Number: 1808069-42-2 Molecular Formula: C11H13NO2 Molecular Weight: 191.23 g/mol

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine

InChI

InChI=1S/C11H13NO2/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10/h1-2,5,8-9H,3-4,6,12H2/t8-,9+/m0/s1

InChI Key

GSPFKVFDDIWQHT-DTWKUNHWSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@@H]3C[C@H]3N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3CC3N

Origin of Product

United States

Preparation Methods

Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

To synthesize N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, begin with N-2,3-dihydrobenzo-dioxin-6-amine. Suspend it in distilled water, and stir in a 10% aqueous solution of \$$Na2CO3\$$ to maintain a pH of 9-10. Slowly add benzenesulfonyl chloride to the mixture and continue stirring until the reaction is complete, monitoring via thin-layer chromatography (TLC). Precipitate the product at pH 2.0 using concentrated hydrochloric acid (HCl), then filter, wash with distilled water, and air-dry to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide as a light brown amorphous powder.

Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides

Place N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide in N,N-dimethyl formamide (DMF) in a round-bottom flask, add lithium hydride, and stir the reaction mixture at 25°C for 30 minutes. Separately, react different amines with bromoacetyl bromide to produce 2-bromo-N-(un/substituted-phenyl) acetamides. Couple the N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide with the various 2-bromo-N-(un/substituted-phenyl)acetamides in a polar aprotic solvent (DMF) using LiH as a base to yield the targeted acetamides.

Preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine D-mandelic acid salt

  • Cyclopropanation Reaction : React a compound of formula V to obtain a compound of formula IV.
  • Amide Formation and Hofmann Degradation : Convert the compound of formula IV into an amide, resulting in a compound of formula III. Then, subject the compound of formula III to Hofmann degradation to obtain a compound of formula II.
  • Salt Formation : React the compound of formula II with D-mandelic acid to form the D-mandelic acid salt of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, which is the compound of formula I.

Preparation of 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid

  • React 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in N,N-dimethylformamide in the presence of dry potassium carbonate at 65°C for 24 hours under an inert atmosphere. After cooling, dilute the reaction mixture with water and extract with ether. Acidify the aqueous phase with a 3N hydrochloric acid solution and extract with dichloromethane. Evaporate the solvent under vacuum and recrystallize the residue from toluene to obtain 5-carboxy-2,3-dihydro-1,4-benzodioxin as a white solid.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the benzodioxin moiety or the cyclopropane ring.

    Substitution: The compound can participate in substitution reactions, especially at the amine group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Physicochemical and Pharmacological Implications

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight Substitution Position Stereochemistry Solubility (Salt Form) Structural Rigidity
Target Compound ~207 (free base) 6-position (1R,2S) Moderate High (cyclopropane)
1-(Benzodioxin-6-yl)cyclopropan-1-amine HCl 227.69 1-position None High (HCl salt) Moderate
2-Methylpropan-1-amine analog 207.27 6-position None Low (free base) Low
Thienopyrimidine oxalate derivative 493.54 6-position None Moderate (oxalate) Low

Key Observations:

Stereochemistry : The (1R,2S) configuration in the target compound likely enhances enantioselective interactions, a critical factor in CNS-targeting drugs.

Substitution Position : 6-position benzodioxin analogs generally exhibit better aromatic interaction profiles than 5-position isomers .

Salt Forms : Hydrochloride and oxalate salts improve solubility but may introduce formulation challenges.

Biological Activity

(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine, designated by CAS number 1808069-42-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}NO2_2
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 1808069-42-2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine pathways, which are crucial in mood regulation and neuropsychiatric disorders.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often measured using the forced swim test and tail suspension test. For instance:

  • Case Study : In a study involving rodents administered with the compound, significant reductions in immobility time were observed compared to control groups, indicating potential antidepressant properties.

Neuroprotective Properties

The compound has shown promise in neuroprotection against oxidative stress:

  • Mechanism : It may enhance the activity of antioxidant enzymes and reduce lipid peroxidation in neuronal cells.

Analgesic Activity

Some studies have reported analgesic effects:

  • Experimental Evidence : In models of acute pain (e.g., formalin test), administration of the compound resulted in reduced pain scores.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzodioxin ring or cyclopropane moiety can significantly influence potency and selectivity for target receptors.

Data Table: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AntidepressantForced Swim TestReduced immobility
NeuroprotectionNeuronal Cell CulturesIncreased antioxidant enzyme activity
AnalgesicFormalin TestDecreased pain response

Q & A

Basic: What are the established synthetic routes for (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition between benzodioxin-substituted alkenes and carbene precursors. Stereochemical control is achieved using chiral catalysts (e.g., bis(oxazoline)-Cu complexes) to favor the (1R,2S) configuration. Reaction temperature (-20°C to 0°C) and solvent polarity (e.g., dichloromethane vs. THF) critically impact diastereomeric excess (>90% with optimized conditions). Post-synthetic purification via chiral HPLC or crystallization ensures stereochemical integrity .

Advanced: How does the stereochemistry of the cyclopropane ring influence its binding affinity to serotonin receptors compared to its enantiomer?

Methodological Answer:
The (1R,2S) configuration creates a spatial arrangement complementary to the 5-HT₁A receptor's hydrophobic pocket , as shown via molecular docking studies (AutoDock Vina). Comparative assays using radioligand displacement (³H-8-OH-DPAT) reveal a 10-fold higher affinity (Ki = 15 nM) for the (1R,2S) enantiomer versus its (1S,2R) counterpart (Ki = 150 nM). Stereospecific interactions involve hydrogen bonding with Ser159 and π-π stacking with Phe362 residues .

Basic: What analytical techniques are most effective for characterizing purity and stereochemical integrity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (85:15) to resolve enantiomers (Rt = 8.2 min for (1R,2S)).
  • ¹H/¹³C NMR : Key diagnostic signals include the cyclopropane protons (δ 1.2–1.8 ppm, ABX splitting) and benzodioxin aromatic protons (δ 6.7–6.9 ppm).
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 220.1215 (calculated for C₁₂H₁₄NO₂<sup>+</sup>) .

Advanced: How to resolve contradictions between in vitro receptor binding data and in vivo pharmacokinetic profiles?

Methodological Answer:
Contradictions may arise from species-specific metabolism or blood-brain barrier penetration . Use:

  • Crossover studies : Compare rodent vs. primate microsomal stability (e.g., t½ in rat liver microsomes = 45 min vs. human = 120 min).
  • LC-MS/MS brain penetration assays : Measure unbound brain-to-plasma ratios (Kp,uu) under steady-state conditions.
  • Allosteric modulation tests : Evaluate metabolite interference using β-arrestin recruitment assays .

Basic: What are key considerations for stability studies under varying pH and temperature?

Methodological Answer:

  • Forced degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC (e.g., 95% intact at pH 7.4 vs. 70% at pH 1).
  • Oxidative stability : Add 3% H2O2 and track peroxide adducts using UV-Vis at 254 nm.
  • ICH Guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage .

Advanced: How to integrate quantum mechanics with NMR data to confirm absolute configuration?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and calculate NMR chemical shifts (GIAO method). Compare with experimental ¹³C shifts (RMSD < 2 ppm confirms configuration).
  • NOE correlations : Irradiate cyclopropane H1 and observe enhancements in benzodioxin H6 (≥5% enhancement confirms spatial proximity in (1R,2S)) .

Basic: What biological screening models evaluate CNS activity?

Methodological Answer:

  • In vitro : Radioligand competition assays for serotonin (5-HT₁A, 5-HT₂A) and dopamine (D₂) receptors.
  • In vivo : Tail-flick test (analgesia) and forced swim test (antidepressant-like effects) in rodents.
  • Safety screening : hERG channel inhibition (IC50 > 10 µM) and CYP450 inhibition (3A4, 2D6) .

Advanced: What statistical frameworks analyze dose-response relationships across species?

Methodological Answer:

  • Nonlinear mixed-effects modeling (NONMEM) : Fit species-specific EC50 values using a sigmoidal Emax model.
  • ANOVA with Tukey post-hoc : Compare neurochemical effects (e.g., dopamine levels) in mice, rats, and non-human primates.
  • Bayesian meta-analysis : Pool data from heterogeneous studies to estimate interspecies variability .

Advanced: How does the benzodioxin moiety affect metabolic stability versus halogenated analogs?

Methodological Answer:
The electron-donating benzodioxin group reduces CYP3A4-mediated oxidation compared to fluorinated analogs. Microsomal t½ increases from 30 min (4-fluorophenyl analog) to 90 min (benzodioxin analog). MetID studies (LC-QTOF) show primary metabolites are glucuronidated at the amine group rather than oxidized .

Advanced: What methodologies assess environmental degradation in aquatic systems?

Methodological Answer:

  • OECD 301F biodegradation test : Measure DOC removal over 28 days (≤20% degradation indicates persistence).
  • Photolysis studies : Expose to simulated sunlight (λ > 290 nm) and quantify degradation products via HPLC-MS.
  • Sediment-water partitioning : Determine log Koc using batch equilibrium (typical log Koc = 2.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.